硫代吗啉-3,5-二酮

描述

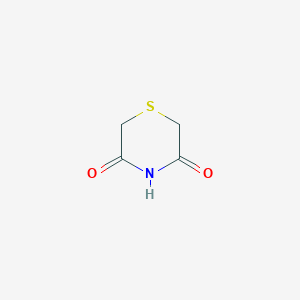

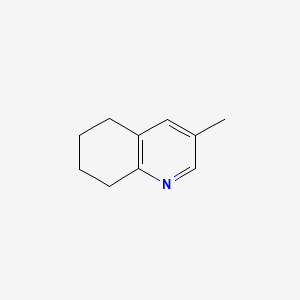

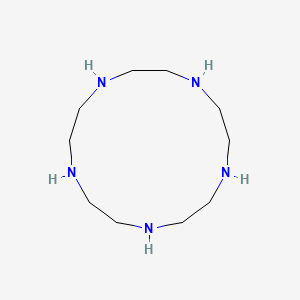

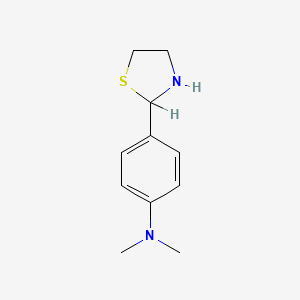

Thiomorpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO2S and a molecular weight of 131.16 . It is also known by its IUPAC name, 3,5-thiomorpholinedione .

Synthesis Analysis

A series of new N-aryl-substituted thiomorpholine-3,5-diones were synthesized . The synthesis involved the use of X-ray crystallography to establish the crystal structures of seven compounds . Stable diastereomers at room temperature were detected for (2-phenyl)-substituted derivatives using 1H NMR .Molecular Structure Analysis

The molecular structure of Thiomorpholine-3,5-dione was established based on X-ray crystallography . The structure showed an “envelope” configuration with the sulfur atom above the plane containing the imide function and two CH2 groups .Chemical Reactions Analysis

The key step in the chemical reaction of Thiomorpholine-3,5-dione was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction led to the corresponding half-mustard intermediate in quantitative yield .Physical And Chemical Properties Analysis

Thiomorpholine-3,5-dione is a powder with a melting point of 118-120°C .科学研究应用

合成和立体化学

已经广泛研究了硫代吗啉-3,5-二酮衍生物的合成和动态立体化学。例如,已经合成了N-芳基取代的硫代吗啉-3,5-二酮,并利用X射线晶体学建立了它们的晶体结构。这些化合物的动态立体化学也通过各种方法进行了探索,如1H核磁共振和量子化学计算,证明了这些化合物在室温下存在稳定的对映异构体 (Szawkało等,2015)。

环加成反应

硫代吗啉-3,5-二酮衍生物已被用于环加成反应,这在有机合成中至关重要。例如,在温和条件下,通过碱介导的[3 + 3]环加成反应涉及氮杂氧烯丙阳离子和1,4-二硫代烷-2,5-二醇已经实现,从而高效制备了硫代吗啉-3-酮衍生物。这些反应展示了广泛的底物范围和短的反应时间,而且产物可以转化为其他有用的杂环化合物 (Xie et al., 2020)。

新化合物的合成

研究已经集中在制备涉及硫代吗啉结构的新化合物上。例如,文献中记录了桥联的双环硫代吗啉的制备,作为在药物化学中潜在有用的构建块。这些杂环从廉价的起始材料合成,表明它们在各个领域的广泛应用潜力 (Walker & Rogier, 2013)。

抗菌活性

还进行了关于合成硫代吗啉衍生物用于潜在抗菌应用的研究。例如,通过亲核取代反应合成硫代吗啉衍生物,并评估其抗菌活性,突显了这些化合物在对抗微生物抗药性方面的潜力 (Kardile & Kalyane, 2010)。

生物降解材料

硫代吗啉-3,5-二酮衍生物因其在生物降解材料制备中的作用而备受关注。这些衍生物已被合成并共聚,显示了在医药领域,特别是在药物传递和基因载体中的潜在应用 (Yu, 2015)。

作用机制

安全和危害

属性

IUPAC Name |

thiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJBLPOCCUVISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284179 | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-3,5-dione | |

CAS RN |

80023-40-1 | |

| Record name | 3,5-Thiomorpholinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?

A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing thiomorpholine-3,5-dione derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.

Q2: How can the synthesized thiomorpholine-3,5-dione derivatives be further modified?

A2: The research highlights the versatility of thiomorpholine-3,5-dione derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)